N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea (CHF5074) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHF5074 belongs to the class of thiadiazole urea derivatives and has been shown to possess neuroprotective and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating the activity of various signaling pathways involved in the regulation of oxidative stress and inflammation. This compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. Additionally, this compound has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. This compound has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea is its potential therapeutic applications in various neurological disorders. This compound has been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of Alzheimer's disease and multiple sclerosis. However, there are some limitations to using this compound in lab experiments. One of the limitations is the lack of a clear understanding of its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound.
Orientations Futures
There are several future directions for the research of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea. One of the directions is to further investigate its mechanism of action. Understanding the mechanism of action of this compound can provide insights into its potential therapeutic applications in various neurological disorders. Additionally, more studies are needed to determine the optimal dosage and administration route of this compound. Furthermore, the potential use of this compound in combination with other compounds for the treatment of neurological disorders should be investigated. Overall, this compound has the potential to be a promising therapeutic agent for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-fluorobenzoyl isocyanate. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to possess neuroprotective properties against amyloid-beta-induced toxicity and oxidative stress in vitro. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. Additionally, this compound has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of multiple sclerosis.
Propriétés
IUPAC Name |
1-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c16-11-8-4-5-9-12(11)17-14(21)18-15-20-19-13(22-15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLUKRIRKDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.